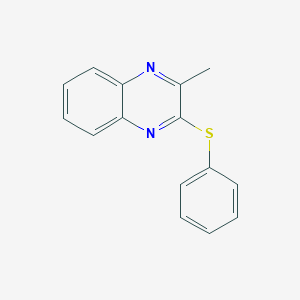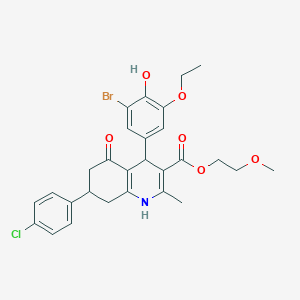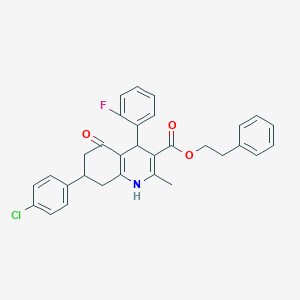![molecular formula C23H19NO2 B407987 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol](/img/structure/B407987.png)
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a methoxyphenol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol typically involves a multi-step process. One common method is the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone in the presence of hydrochloric acid as a catalyst . This reaction results in the formation of the desired quinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
科学研究应用
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the reduction of inflammation.
相似化合物的比较
Similar Compounds
2,3-Dihydroquinolin-4(1H)-ones: These compounds share a similar quinoline core but differ in their substituents and overall structure.
Quinazolinone Derivatives: These compounds also contain a fused quinoline ring system but have different functional groups and biological activities.
Imidazole Containing Compounds: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol is unique due to its specific combination of a quinoline core, a cyclopentane ring, and a methoxyphenol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C23H19NO2 |
|---|---|
分子量 |
341.4g/mol |
IUPAC 名称 |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)-2-methoxyphenol |
InChI |
InChI=1S/C23H19NO2/c1-26-21-13-15(10-12-20(21)25)23-18-8-4-7-17(18)22-16-6-3-2-5-14(16)9-11-19(22)24-23/h2-3,5-6,9-13,25H,4,7-8H2,1H3 |
InChI 键 |
XXLIIZLXPLCTCD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-FLUOROBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407904.png)
![2-[2-(4-oxo-4H-chromen-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B407905.png)
![ethyl 7-isopropyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B407906.png)
![(2-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407907.png)
![Ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407909.png)

![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B407912.png)
![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407914.png)
![N,N-dimethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine](/img/structure/B407916.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B407918.png)
![3',4,5-TRIETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',4,5-TRICARBOXYLATE](/img/structure/B407920.png)
![3-(benzyloxy)-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B407922.png)


